molecular formula C10H15N B3188367 2-methyl-N-(propan-2-yl)aniline CAS No. 2100-43-8

2-methyl-N-(propan-2-yl)aniline

Cat. No. B3188367
CAS RN: 2100-43-8
M. Wt: 149.23 g/mol
InChI Key: NKVWOHIEVZXVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(propan-2-yl)aniline is a chemical compound with the CAS Number: 2100-43-8 . It has a molecular weight of 149.24 and its IUPAC name is N-isopropyl-2-methylaniline .


Molecular Structure Analysis

The InChI code for 2-methyl-N-(propan-2-yl)aniline is 1S/C10H15N/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Safety and Hazards

This compound is associated with several hazard statements including H301, H311, H315, H319, H331, H335, and H412 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation. Prolonged or repeated exposure may cause organ damage . It is recommended to handle this compound with appropriate safety measures .

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-(propan-2-yl)aniline is related to the treatment of depression . It seems to be involved in the synthesis of antidepressant molecules, which are crucial for alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Mode of Action

The compound’s interaction with its targets seems to be part of a larger process involving the synthesis of antidepressant molecules through metal-catalyzed procedures . This process involves the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The compound is used in a three-component enantioselective catalytic aminomethylation process .

Biochemical Pathways

The biochemical pathways affected by 2-methyl-N-(propan-2-yl)aniline are likely related to the synthesis of antidepressant molecules. These molecules are crucial for the proper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . The malfunction of noradrenergic, dopaminergic, and serotonergic systems is a common cause of depression .

Result of Action

The result of the action of 2-methyl-N-(propan-2-yl)aniline is the production of optically pure amino keto ethers of the aromatic series . These products are produced in high yields and have a high degree of optical purity . They play a significant role in the pharmaceutical industry, particularly in the development of novel antidepressants .

Action Environment

The action of 2-methyl-N-(propan-2-yl)aniline is influenced by the environment in which it is used. For instance, the compound is used in aqueous medium in the presence of pseudoephedrine as a chiral catalyst . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of other compounds, the pH of the environment, and the temperature.

properties

IUPAC Name

2-methyl-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVWOHIEVZXVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288077
Record name 2-Methyl-N-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2100-43-8
Record name 2-Methyl-N-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 3 was repeated using the fixed bed catalytic reactor, except that ortho toluidine or rather 2-methyl-aniline was alkylated with propylene in the presence of gamma-alumina. Table 3 below sets forth the reaction conditions and product selectivity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(propan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(propan-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(propan-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(propan-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-methyl-N-(propan-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-methyl-N-(propan-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.